molecular formula C12H17BO3 B2932360 3-[(Cyclopentyloxy)methyl]phenylboronic acid CAS No. 1334218-46-0

3-[(Cyclopentyloxy)methyl]phenylboronic acid

Cat. No.: B2932360
CAS No.: 1334218-46-0
M. Wt: 220.08
InChI Key: YLTSCTYIORFBFR-UHFFFAOYSA-N
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Description

3-[(Cyclopentyloxy)methyl]phenylboronic acid ( 1334218-46-0) is an organoboron compound with the molecular formula C12H17BO3 and a molecular weight of 220.07 g/mol . As a phenylboronic acid derivative, this chemical is part of a class of compounds widely used in scientific research, particularly as a key building block in organic synthesis. A prominent application of reagents like this is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds to create novel biphenyl structures for advanced material and pharmaceutical research . The structure features a boronic acid group in the meta-position relative to a (cyclopentyloxy)methyl substituent, which may influence its steric and electronic properties during chemical transformations. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

[3-(cyclopentyloxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSCTYIORFBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopentyloxy)methyl]phenylboronic acid typically involves the reaction of phenylboronic acid with cyclopentyloxy methyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopentyloxy)methyl]phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced to form corresponding boronate esters.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[(Cyclopentyloxy)methyl]phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentyloxy)methyl]phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The compound’s interaction with molecular targets, such as enzymes and receptors, can modulate their activity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Positional Isomers
  • [4-(Cyclopentyloxy)phenyl]boronic acid : This para-substituted analog (CAS 871830-02-3) shares the cyclopentyloxy group but lacks the methylene bridge. Its molecular formula is C₁₁H₁₅BO₃ , with reduced steric hindrance compared to the target compound. The para substitution may alter binding kinetics in applications like Suzuki-Miyaura couplings .
  • 3-(Hydroxymethyl)phenylboronic acid : A meta-substituted derivative with a hydroxymethyl group (C₇H₉BO₃). The polar -CH₂OH substituent increases hydrophilicity, contrasting with the lipophilic cyclopentyloxy group in the target compound .
(b) Functional Group Variations
  • 3-Ethylphenylboronic acid : Substitution with an ethyl group (C₈H₁₁BO₂) reduces steric bulk compared to the cyclopentyloxy moiety. This simpler structure is preferred in catalytic cross-coupling reactions .
  • 3-(2-Methoxyethoxy)phenylboronic acid : Incorporates a flexible ethylene glycol chain (C₉H₁₃BO₄), enhancing water solubility. Such derivatives are used in sensing applications due to improved aqueous compatibility .
(a) Binding Affinity with Sialic Acids
  • 3-(Propionamido)phenylboronic acid : Exhibits a high binding constant (37.6 M⁻¹) with free Neu5Ac (sialic acid) at pH 7.4, attributed to hydrogen bonding with the glycerol side chain .
  • Phenylboronic acid (PBA) : Shows lower affinity (11.6 M⁻¹ with Neu5Ac), highlighting the importance of substituents like the cyclopentyloxy group in modulating interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility Key Applications
Target Compound C₂₀H₂₂BNO₄S 367.27 3.2 Low in water Drug intermediates, SAR
3-Hydroxymethyl analog C₇H₉BO₃ 151.96 0.8 Moderate in water Sensing, catalysis
4-(Cyclopentyloxy) analog C₁₁H₁₅BO₃ 206.05 2.5 Low in water Catalysis, ligand design
3-Ethylphenylboronic acid C₈H₁₁BO₂ 149.98 2.1 Low in water Cross-coupling reactions

*Estimated LogP values using ChemDraw.

Drug Development

The target compound and its analogs (e.g., compounds 3e and 3f in ) are intermediates in synthesizing metabotropic glutamate receptor modulators. The cyclopentyloxy group’s lipophilicity may enhance blood-brain barrier permeability compared to hydrophilic analogs like 3-hydroxymethyl derivatives .

Sensing and Diagnostics

The cyclopentyloxy group’s steric effects could reduce nonspecific binding in complex matrices .

Biological Activity

3-[(Cyclopentyloxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This compound is part of a broader class of boronic acids known for their ability to form reversible covalent bonds with diols, which is significant in biological systems. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Boronic acids interact with various biomolecules, including sugars and proteins, through a mechanism that involves the formation of boronate esters. This interaction is particularly relevant in the context of glucose sensing and insulin delivery. The binding affinity and specificity of this compound towards these biomolecules can influence its therapeutic efficacy.

1. Antidiabetic Properties

Research indicates that certain boronic acids can enhance insulin action by stabilizing insulin in its active form. A study utilizing computational models demonstrated that various boronic acids, including derivatives similar to this compound, showed promising interactions with insulin's active site, suggesting potential antidiabetic applications .

2. Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with drugs through its boron atom. This property allows for controlled release mechanisms, making it suitable for delivering hydrophobic drugs effectively. For instance, phenylboronic acid derivatives have been integrated into nanoparticles for enhanced drug solubility and bioavailability .

3. Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of boronic acids. In animal models, compounds structurally related to this compound exhibited reductions in inflammatory cytokines such as TNF-alpha and IL-6 upon treatment . These findings suggest a potential application in managing inflammatory diseases.

Case Studies

StudyFindings
Insulin Interaction Study Demonstrated strong binding affinity between insulin and various boronic acids, indicating potential for diabetes management .
Nanoparticle Drug Delivery Developed a nanoparticle system using phenylboronic acid derivatives that showed improved loading capacity and stability for hydrophobic drugs like curcumin .
Inflammation Model In vivo studies showed significant reduction in inflammatory markers after administration of boronic acid derivatives .

Research Findings

  • Binding Affinity : The binding energy calculations for different boronic acids indicated that modifications, such as those present in this compound, could enhance binding to insulin compared to unmodified compounds.
  • Toxicity Assessments : Toxicological evaluations revealed that many boronic acid derivatives have low toxicity profiles, making them suitable candidates for therapeutic applications .
  • Bioactivity Scores : The bioactivity scores calculated for various derivatives suggest that modifications can significantly impact their pharmacological properties, emphasizing the importance of structural variations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-[(Cyclopentyloxy)methyl]phenylboronic acid, and how do reaction parameters affect yield?

  • Methodology : Suzuki-Miyaura cross-coupling is widely used for aryl boronic acid synthesis. For substituted derivatives like this compound, functionalization of the phenyl ring via Grignard or lithiation followed by boronation is recommended . Reaction conditions (e.g., temperature, catalyst loading) must balance steric hindrance from the cyclopentyloxy group and boronic acid stability. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) is critical to remove residual Pd catalysts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm boronic acid moiety and substituent placement .
  • Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
  • HPLC : Assess purity (>95% for most applications) using reverse-phase columns .

Q. What are the key storage considerations for this compound to prevent degradation?

  • Methodology : Store under inert gas (argon/nitrogen) at −20°C to minimize boroxine formation. Desiccants (e.g., molecular sieves) prevent hydrolysis. For long-term stability, lyophilization or storage as a pinacol ester is advised .

Advanced Research Questions

Q. How do steric effects from the cyclopentyloxy group influence the reactivity of phenylboronic acids in cross-coupling reactions?

  • Methodology : Computational studies (DFT/B3LYP) predict reduced electron density at the boron center due to steric bulk, lowering reactivity in Suzuki-Miyaura couplings. Experimental validation involves kinetic studies with varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to optimize turnover .

Q. What computational strategies are used to model the electronic and conformational properties of this compound?

  • Methodology :

  • DFT/B3LYP : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict vibrational spectra (IR/Raman). Compare with experimental data (e.g., X-ray crystallography) to validate torsional angles and hydrogen-bonding interactions .
  • Molecular docking : Simulate binding to biological targets (e.g., lectins) to assess affinity and selectivity .

Q. How can researchers resolve contradictions in proposed binding mechanisms of phenylboronic acids with biological targets (e.g., sialic acids)?

  • Methodology :

  • Multi-NMR spectroscopy : Use 11B^{11}\text{B}, 13C^{13}\text{C}, and 17O^{17}\text{O} NMR to probe pH-dependent interactions between the boronic acid and diol-containing molecules. For example, conflicting studies on Neu5Ac binding (α-hydroxycarboxylate vs. glycerol tail) require titration experiments across pH 2–12 .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants and thermodynamic parameters to differentiate interaction modes .

Q. What strategies mitigate steric hindrance in this compound during solid-phase synthesis of boronate esters?

  • Methodology :

  • Protecting group chemistry : Temporarily mask the boronic acid as a trifluoroborate salt to enhance solubility and reduce steric clashes .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to overcome steric barriers .

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